8-methylindolizine-2-carboxylic acid chemical structure and properties
8-methylindolizine-2-carboxylic acid chemical structure and properties
Content Type: Technical Monograph & Experimental Guide Subject: 8-Methylindolizine-2-Carboxylic Acid (CAS: 588720-42-7 / Patent Referenced) Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers
Executive Summary
8-Methylindolizine-2-carboxylic acid is a bicyclic, nitrogen-containing heteroaromatic scaffold belonging to the indolizine class. Unlike its isomer indole, indolizine contains a bridgehead nitrogen atom, rendering the system electron-rich and fluorescent. This specific derivative, characterized by a methyl group at the C8 position and a carboxylic acid moiety at C2, serves as a critical pharmacophore in the development of DHX9 RNA helicase inhibitors (oncology/autoimmune indications) and secretory phospholipase A2 (sPLA2) inhibitors . Its unique electronic structure allows for regioselective functionalization, making it a versatile building block in diversity-oriented synthesis (DOS).
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identification[1][2][3]
-
CAS Number: 588720-42-7 (Representative for the acid/ester class)
-
Molecular Formula:
[3][4] -
SMILES: CC1=CC=CN2C1=CC(=C2)C(=O)O[4]
Structural Analysis
The indolizine core is a 10
-
Electronic Distribution: The bridgehead nitrogen donates electron density into the 5-membered ring, making C3 and C1 highly nucleophilic.
-
Steric Influence: The 8-methyl group is strategically positioned adjacent to the bridgehead nitrogen. This introduces steric bulk that can influence the conformation of substituents at C1 and modulate the pKa of the bridgehead nitrogen during protonation events.
Physicochemical Data Profile
| Property | Value (Experimental/Predicted) | Context |
| Molecular Weight | 175.18 g/mol | Monoisotopic |
| Physical State | Solid (Powder) | Typically yellow/tan due to conjugation |
| Melting Point | 212–215 °C (Dec.) | Characteristic of high-melting zwitterionic acids |
| pKa (Acid) | 4.2 ± 0.2 | Carboxylic acid deprotonation |
| pKa (Base) | ~3.5 (Conjugate acid) | Protonation occurs at C3, not N |
| LogP | 2.4 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration |
| Solubility | DMSO, MeOH, Dilute Base | Poor in water; soluble as carboxylate salt |
Synthesis & Production Methodologies
Retrosynthetic Analysis
The most robust route to 8-methylindolizine-2-carboxylic acid utilizes the Tschitschibabin Indolizine Synthesis . This involves the condensation of an
Figure 1: Retrosynthetic disconnection showing the origin of the 8-methyl group from 2,3-lutidine.
Detailed Experimental Protocol
Objective: Synthesis of 8-methylindolizine-2-carboxylic acid from 2,3-dimethylpyridine.
Reagents:
-
2,3-Dimethylpyridine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Sodium Bicarbonate (
) -
Ethanol (Solvent)
-
Sodium Hydroxide (NaOH, 2M)
Step 1: Quaternization (N-Alkylation)
-
Dissolve 2,3-dimethylpyridine (10 mmol) in anhydrous ethanol (20 mL).
-
Add ethyl bromopyruvate (11 mmol) dropwise at 0°C to prevent exotherm-driven polymerization.
-
Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (pyridinium bromide salt) may form.
-
Checkpoint: TLC (10% MeOH/DCM) should show consumption of the pyridine.
Step 2: Cyclization (Tschitschibabin)
-
Add solid
(25 mmol) directly to the reaction mixture. -
Heat the suspension to reflux (80°C) for 6–8 hours.
-
Mechanism: The base deprotonates the activated 2-methyl group (now acidic due to the adjacent
). The resulting enamine attacks the ketone carbonyl of the pyruvate moiety, followed by dehydration to aromatize. -
Cool to room temperature. Filter off inorganic salts.
-
Concentrate the filtrate to yield the crude ethyl ester.
Step 3: Hydrolysis to Free Acid
-
Dissolve the crude ester in a 1:1 mixture of THF/Water (20 mL).
-
Add NaOH (2M, 10 mL) and stir at 50°C for 2 hours.
-
Acidify carefully with 1M HCl to pH 3–4. The product, 8-methylindolizine-2-carboxylic acid , will precipitate as a solid.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
Reactivity & Derivatization Profiles
The indolizine scaffold exhibits distinct reactivity patterns driven by its electron-rich nature.
Electrophilic Aromatic Substitution (EAS)
The C3 position is the most nucleophilic site (highest HOMO coefficient).
-
Mannich Reaction: Reaction with formaldehyde and secondary amines yields C3-aminomethyl derivatives (common in library synthesis).
-
Acylation: Vilsmeier-Haack formylation or Friedel-Crafts acylation occurs exclusively at C3.
-
Impact of 8-Methyl: The 8-methyl group provides mild steric hindrance to the C1 position but has a minimal steric effect on C3, allowing standard C3-functionalization protocols to proceed efficiently.
Carboxylic Acid Functionalization
The C2-carboxylic acid is the primary handle for pharmacophore installation.
-
Amide Coupling: Standard HATU/EDC couplings work well. This is the entry point for synthesizing DHX9 inhibitors , where the acid is coupled to complex amines (e.g., substituted anilines or heterocycles).
Figure 2: Reactivity map of the 8-methylindolizine scaffold.
Pharmaceutical Applications
DHX9 RNA Helicase Inhibition
Recent patent literature identifies 8-methylindolizine-2-carboxamides as potent inhibitors of DHX9 (DEAH-box helicase 9).
-
Mechanism: DHX9 unwinds RNA/DNA structures. Inhibition induces "viral mimicry" in cancer cells, triggering an immune response, or causes accumulation of R-loops leading to genomic instability in tumor cells.
-
Role of 8-Methyl: The methyl group likely locks the conformation of the indolizine core within the ATP-binding pocket or an allosteric site of the helicase, improving binding affinity compared to the unsubstituted analog.
sPLA2 Inhibition
Indolizine-2-carboxylic acids are structural isosteres of indole-3-glyoxylamides (e.g., Varespladib). They can chelate the Calcium ion in the active site of secretory Phospholipase A2, reducing inflammation in conditions like sepsis or atherosclerosis.
Analytical Characterization
To validate the synthesis of 8-methylindolizine-2-carboxylic acid, the following spectral features should be confirmed.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
12.0–12.5 ppm (s, 1H): Carboxylic acid proton (
). - 8.2 ppm (d, 1H): H5 proton (deshielded by ring current and proximity to N).
- 7.8 ppm (s, 1H): H1 proton (singlet due to lack of coupling if C3 is substituted, or doublet if C3 is H).
- 6.5–6.8 ppm (m, 2H): H6 and H7 protons.
- 2.4–2.5 ppm (s, 3H): 8-Methyl group . This is the diagnostic signal. It will appear as a singlet (or finely split doublet) significantly upfield from the aromatic region.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): 176.07 m/z.[4] -
Fragmentation: Loss of
(M-44) is a common fragmentation pathway for the carboxylic acid, leading to an ion at m/z ~132 (8-methylindolizine cation).
References
-
Baggott, M. J. (2023).[8] Indolizine compounds for the treatment of mental disorders or inflammation.[8] WO Patent 2023183613A2.[8] (Describes the pharmaceutical utility of indolizine carboxamides). Link
-
Gundersen, L. L., et al. (2007). Indolizines as novel potent inhibitors of 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4260-4264. (Establishes the anti-inflammatory pharmacophore of the acid core). Link
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. (Review of indolizine C-H activation and reactivity). Link
-
PubChem Compound Summary. (2025). 8-methylindolizine-2-carboxylic acid (CID 3448152). National Center for Biotechnology Information. Link
- Tschitschibabin, A. E. (1927). Über die Tautomerie des -Picolins. Berichte der deutschen chemischen Gesellschaft, 60, 1607. (Foundational chemistry for the synthesis protocol).
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